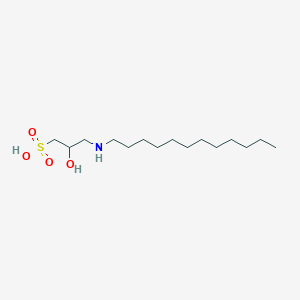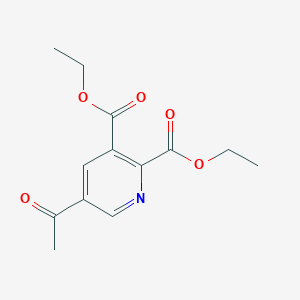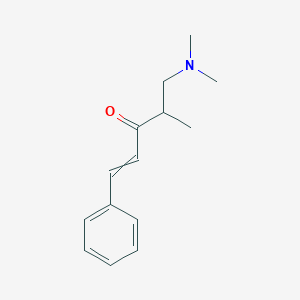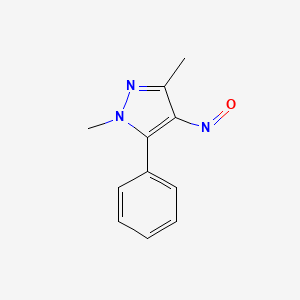![molecular formula C15H11NO B14295370 4-[2-(4-Hydroxyphenyl)ethenyl]benzonitrile CAS No. 128505-67-9](/img/structure/B14295370.png)
4-[2-(4-Hydroxyphenyl)ethenyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(4-Hydroxyphenyl)ethenyl]benzonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a hydroxyphenyl group and a benzonitrile moiety connected through an ethenyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Hydroxyphenyl)ethenyl]benzonitrile typically involves the reaction of 4-hydroxybenzaldehyde with 4-cyanobenzyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(4-Hydroxyphenyl)ethenyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Primary amines and their derivatives.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
4-[2-(4-Hydroxyphenyl)ethenyl]benzonitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[2-(4-Hydroxyphenyl)ethenyl]benzonitrile involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In cancer research, it may exert its effects by modulating signaling pathways involved in cell proliferation and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[2-(4-Methoxyphenyl)ethenyl]benzonitrile
- 4-[2-(4-Chlorophenyl)ethenyl]benzonitrile
- 4-[2-(4-Methylphenyl)ethenyl]benzonitrile
Uniqueness
4-[2-(4-Hydroxyphenyl)ethenyl]benzonitrile is unique due to the presence of the hydroxy group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
128505-67-9 |
|---|---|
Fórmula molecular |
C15H11NO |
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
4-[2-(4-hydroxyphenyl)ethenyl]benzonitrile |
InChI |
InChI=1S/C15H11NO/c16-11-14-5-3-12(4-6-14)1-2-13-7-9-15(17)10-8-13/h1-10,17H |
Clave InChI |
VBJOQNKBUYXGLJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3,5-dichloro-4-{[(pentadecyloxy)carbonyl]oxy}benzoate](/img/structure/B14295291.png)

![1-[4,5-Bis(benzyloxy)pyridin-2-yl]-2-chloroethan-1-one](/img/structure/B14295321.png)
![5-Decyl-2-{4-[(2-fluorodecyl)oxy]phenyl}pyrimidine](/img/structure/B14295322.png)

![O-[2-(Piperidin-1-yl)ethyl] O-propyl methylphosphonothioate](/img/structure/B14295328.png)



![1-[(Pent-4-enoyl)oxy]pyridine-2(1H)-thione](/img/structure/B14295342.png)




